Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Properties
CAS No. |
899957-34-7 |
|---|---|
Molecular Formula |
C16H16N4O6S |
Molecular Weight |
392.39 |
IUPAC Name |
ethyl 6-methyl-4-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H16N4O6S/c1-3-26-15(22)13-9(2)17-16(23)19-14(13)27-8-12(21)18-10-4-6-11(7-5-10)20(24)25/h4-7H,3,8H2,1-2H3,(H,18,21)(H,17,19,23) |
InChI Key |
HLSODGVOMYAKPN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, commonly referred to as a derivative of the Biginelli compound family, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects supported by various studies.
Chemical Structure and Properties
The compound features a dihydropyrimidine core, which is a characteristic structure in many biologically active molecules. Its molecular formula is , and it exhibits properties typical of Biginelli compounds, known for their diverse biological activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of dihydropyrimidine derivatives. For instance, compounds similar to Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate have been tested against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans | Effective | |
| Aspergillus flavus | Effective | |
| Aspergillus niger | Effective | |
| Staphylococcus aureus | Moderate |
The compound demonstrated significant antifungal activity comparable to fluconazole against Candida species, indicating its potential as an antifungal agent.
Anti-inflammatory Effects
Research has also indicated that derivatives of dihydropyrimidine can exhibit anti-inflammatory properties. For example, studies have shown that these compounds may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests a potential therapeutic application in treating inflammatory diseases.
The biological activity of Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Interference with Nucleic Acid Synthesis : The structural similarity to nucleobases may allow these compounds to interfere with nucleic acid synthesis in pathogens.
- Modulation of Immune Response : By influencing cytokine release, these compounds can modulate immune responses.
Case Studies
Several case studies have provided insights into the effectiveness and safety of this compound:
- In Vitro Studies : A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting superior efficacy in certain cases.
- Animal Models : In vivo studies demonstrated reduced inflammation in animal models treated with the compound compared to control groups, supporting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the 4-Position
The 4-position of the dihydropyrimidine scaffold is critical for modulating physicochemical and biological properties. Below is a comparative analysis of substituents in structurally related compounds:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound contrasts with electron-donating groups (e.g., hydroxyl in ) or neutral substituents (e.g., thiophene in ). This difference may enhance electrophilic reactivity or alter binding affinities in biological targets .
- Thioether vs. Thione : The thioether linkage (C–S–C) in the target compound differs from thione (C=S) groups in and , which may influence hydrogen-bonding capacity and redox stability.
Physicochemical Properties and Stability
Solubility and Crystallinity
- Nitro Group Impact : The 4-nitrophenyl moiety likely reduces aqueous solubility compared to hydroxyl or thiophene-containing analogs (e.g., ).
Thermal Stability
Thioether linkages (as in the target compound) generally confer higher thermal stability compared to thiones (C=S), which are prone to oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
